4,6-diphenylpyridazin-3(2H)-one

Alzheimer's disease cholinesterase inhibition butyrylcholinesterase selectivity

4,6-Diphenylpyridazin-3(2H)-one (CAS 2166-00-9) is a heterocyclic compound belonging to the pyridazinone family, characterized by a pyridazin-3(2H)-one core bearing phenyl substituents at the 4- and 6-positions. The strategic placement of these phenyl groups dictates distinct biological selectivity profiles and synthetic accessibility compared to its 4,5- and 5,6-diphenyl regioisomers.

Molecular Formula C16H12N2O
Molecular Weight 248.28 g/mol
CAS No. 2166-00-9
Cat. No. B11776793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-diphenylpyridazin-3(2H)-one
CAS2166-00-9
Molecular FormulaC16H12N2O
Molecular Weight248.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=NNC2=O)C3=CC=CC=C3
InChIInChI=1S/C16H12N2O/c19-16-14(12-7-3-1-4-8-12)11-15(17-18-16)13-9-5-2-6-10-13/h1-11H,(H,18,19)
InChIKeyBTDANPVPCPUIPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Diphenylpyridazin-3(2H)-one (CAS 2166-00-9): A Regioisomerically Defined Pyridazinone Scaffold for Targeted BChE Inhibition and Derivatization


4,6-Diphenylpyridazin-3(2H)-one (CAS 2166-00-9) is a heterocyclic compound belonging to the pyridazinone family, characterized by a pyridazin-3(2H)-one core bearing phenyl substituents at the 4- and 6-positions [1]. The strategic placement of these phenyl groups dictates distinct biological selectivity profiles and synthetic accessibility compared to its 4,5- and 5,6-diphenyl regioisomers. While the pyridazinone scaffold is broadly recognized in medicinal chemistry for its diverse pharmacological activities, the 4,6-diphenyl substitution pattern confers specific advantages: pronounced butyrylcholinesterase (BChE) selectivity, efficient N2-alkylation for click chemistry derivatization, and favorable physicochemical properties including a melting point of 183–184 °C and predicted density of 1.17 g/cm³ [1]. These features position 4,6-diphenylpyridazin-3(2H)-one as a distinct, non-interchangeable building block for targeted inhibitor design and material science applications.

Why Generic Pyridazinone Substitution Fails for 4,6-Diphenylpyridazin-3(2H)-one: Regioisomer-Dependent Selectivity and Reactivity


The pyridazinone scaffold is not a uniform commodity; the position of phenyl substituents on the heterocyclic ring fundamentally alters biological target engagement and synthetic reactivity profiles. A head-to-head study of diphenyl-substituted pyridazinone regioisomers revealed dramatic selectivity divergence: the 4,6-diphenyl derivative 11g exhibited the highest BChE selectivity (Selectivity Index for AChE <0.124), whereas the 5,6-diphenyl derivative 18g was the most potent and selective AChE inhibitor (IC50 = 1.75 µM, SI >22.857), and the 4,5-diphenyl derivative 4g showed dual cholinesterase inhibition [1]. Similarly, the 5,6-diphenyl regioisomer has been extensively studied for tubulin binding and antimitotic activity, requiring a nitrile substituent at position 4 for maximal potency, whereas the 4,6-diphenyl scaffold offers a distinct N2-alkylation handle absent in other regioisomers [1][2][3]. This evidence demonstrates that generic pyridazinone catalog selection without regioisomer specificity risks selecting a compound with entirely divergent pharmacological and synthetic properties.

Quantitative Differentiation Evidence for 4,6-Diphenylpyridazin-3(2H)-one: Head-to-Head Regioisomer Comparisons


Superior BChE Selectivity versus 4,5- and 5,6-Diphenyl Regioisomers in Cholinesterase Inhibition Assays

In a direct head-to-head comparison, the 4,6-diphenylpyridazin-3(2H)-one derivative 11g bearing an N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl) substituent demonstrated the highest and most selective BChE inhibition (IC50 = 4.97 µM, Selectivity Index for AChE <0.124). In contrast, the 4,5-diphenyl regioisomer 4g exhibited dual inhibition (AChE IC50 = 5.11 µM; BChE IC50 = 14.16 µM, SI = 2.771), while the 5,6-diphenyl regioisomer 18g was the most potent and selective AChE inhibitor (IC50 = 1.75 µM, SI >22.857) [1]. All compounds were evaluated using the modified Ellman's method against AChE from electric eel and BChE from equine serum under identical conditions.

Alzheimer's disease cholinesterase inhibition butyrylcholinesterase selectivity

N2-Propargyl Derivatization Yield: 94% Synthetic Efficiency Enabling Click Chemistry Applications

The 4,6-diphenylpyridazin-3(2H)-one scaffold uniquely provides a free N2-H position that can be alkylated with propargyl bromide to install a terminal alkyne handle. This reaction proceeds in excellent yield (94%) under basic conditions (Na₂CO₃ in DMF), producing 4,6-diphenyl-2-(prop-2-yn-1-yl)pyridazin-3(2H)-one [1]. This alkyne-functionalized intermediate subsequently enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with diverse aryl azides to generate triazolo-pyridazinone libraries, as demonstrated against four human tumor cell lines [1][2]. In contrast, 5,6-diphenylpyridazin-3(2H)-one derivatives typically require functionalization at C4 (e.g., nitrile or acetyl substituents) for biological activity, limiting the accessible chemical space for N2-directed diversification [3].

click chemistry alkyne functionalization triazolo-pyridazinone synthesis

Aβ₁₋₄₂ Aggregation Inhibitory Activity of 4,6-Diphenylpyridazin-3(2H)-one Derivatives vs. 4,5- and 5,6-Regioisomers

In the thioflavin T-based fluorometric assay for Aβ₁₋₄₂ aggregation, the 4,6-diphenyl derivative 11g (bearing a 4-fluorophenylpiperazinyl substituent) exhibited moderate Aβ aggregation inhibitory activity, while the 4,5-diphenyl derivative 4g showed dual cholinesterase inhibition combined with more pronounced Aβ anti-aggregation effects [1]. The study concluded that the 4,5-diphenyl core represents a more promising dual-acting disease-modifying scaffold for Alzheimer's disease. This finding establishes that the 4,6-diphenyl scaffold's differentiation lies not in Aβ aggregation potency but in its superior BChE selectivity—a distinct pharmacological profile suitable for late-stage AD where BChE predominates [1].

amyloid-beta aggregation Alzheimer's disease disease-modifying agents

Tubulin-Binding Site Novelty: 4,6-Diphenyl Scaffold Offers a Pharmacologically Distinct Mechanism from 5,6-Diphenyl Antimitotic Agents

The 5,6-diphenylpyridazin-3-one (5,6-DPP) scaffold has been extensively characterized as an antimitotic agent that binds to a previously undescribed site on tubulin, distinct from colchicine, vinblastine, and maytansine binding sites [1][2]. Critically, the antimitotic activity of 5,6-DPP derivatives requires a nitrile substituent at C4, and the most active herbicidal derivatives require unsubstituted or fluorine-substituted phenyl rings [1]. The 4,6-diphenylpyridazin-3(2H)-one scaffold, by contrast, features phenyl groups at positions that preclude the C4-nitrile pharmacophore required for tubulin binding. This structural distinction positions 4,6-diphenylpyridazin-3(2H)-one outside the tubulin-targeting pharmacological space, making it suitable for programs seeking to avoid microtubule-mediated cytotoxicity while retaining pyridazinone-derived bioactivity at alternative targets such as cholinesterases [1][3].

tubulin polymerization antimitotic agents drug-binding site novelty

Dendronic Nanostructure Self-Assembly: Triazolo-Pyridazinones Derived from 4,6-Diphenyl Scaffold Form Nanofibers and Nanorods

Triazolo-pyridazinone dendrons synthesized from the 4,6-diphenylpyridazin-3(2H)-one-derived alkyne intermediate undergo self-assembly into well-defined nanofibers and nanorods, as characterized by transmission electron microscopy [1][2]. First-, second-, and third-generation dendronic triazolo-pyridazinones were synthesized via CuAAC click reactions in good yields, and their self-assembly behavior was systematically investigated. This nanostructure-forming property is a unique feature of the 4,6-diphenyl scaffold's click chemistry derivatives and has not been reported for 5,6-diphenyl or 4,5-diphenyl pyridazinone analogs. The ability to generate ordered nanostructures expands the utility of this scaffold beyond medicinal chemistry into materials science applications.

self-assembly nanostructures dendronic materials

Physicochemical Properties: Defined Melting Point and Solubility Profile Supporting Solid-Phase Handling and Formulation

4,6-Diphenylpyridazin-3(2H)-one exhibits a melting point of 183–184 °C, a predicted density of 1.17±0.1 g/cm³, and an aqueous solubility of approximately 2 µg/mL . These physicochemical parameters are consistent with a crystalline solid amenable to standard laboratory handling, purification by recrystallization, and storage without special conditions. In comparison, published data for the closely related 4,6-diphenylpyridazine (lacking the 3-oxo group) indicates a lower melting point range, while 5,6-diphenylpyridazin-3(2H)-one melting points vary depending on C4-substitution (e.g., 4-cyano derivatives exhibit higher melting points due to increased polarity) [1]. The well-defined melting point of 4,6-diphenylpyridazin-3(2H)-one also serves as a practical identity and purity check upon receipt, an advantage for quality control in procurement workflows.

physicochemical characterization melting point solubility

Optimal Application Scenarios for 4,6-Diphenylpyridazin-3(2H)-one Based on Verified Differentiation Evidence


BChE-Selective Inhibitor Development for Advanced Alzheimer's Disease Drug Discovery

In advanced Alzheimer's disease, BChE becomes the predominant cholinesterase in the brain, making selective BChE inhibition a rational therapeutic strategy while sparing peripheral AChE to minimize cholinergic side effects. The 4,6-diphenylpyridazin-3(2H)-one scaffold, specifically its N2-(piperazinylethyl) derivative 11g, is the only regioisomer among the three diphenyl-pyridazinones tested that exhibits high BChE selectivity (BChE IC50 = 4.97 µM, SI for AChE <0.124) [1]. Procurement of this scaffold enables medicinal chemistry teams to develop BChE-selective lead series without the confounding dual cholinesterase inhibition observed with the 4,5-diphenyl scaffold or the AChE-dominant selectivity of the 5,6-diphenyl scaffold.

CuAAC Click Chemistry Library Synthesis via High-Yield N2-Propargylation

The 4,6-diphenylpyridazin-3(2H)-one scaffold uniquely provides a free N2-H position that undergoes propargylation in 94% isolated yield under mild basic conditions (Na₂CO₃/DMF), generating a terminal alkyne handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) [2]. This high-yielding transformation enables efficient parallel library synthesis of triazolo-pyridazinone derivatives for anticancer screening, as demonstrated against MCF-7, HepG2, A549, and HCT116 cell lines [3]. The 4,6-diphenyl substitution pattern ensures that the click chemistry handle is positioned at N2 rather than competing with C4 functionalization, which is critical for 5,6-diphenyl scaffold biological activity.

Nanostructured Material Fabrication via Dendronic Triazolo-Pyridazinone Self-Assembly

Triazolo-pyridazinone dendrons synthesized from 4,6-diphenyl-2-(prop-2-yn-1-yl)pyridazin-3(2H)-one undergo spontaneous self-assembly into well-defined nanofibers and nanorods [4]. This property, not reported for any other pyridazinone regioisomer, positions the 4,6-diphenyl scaffold as a unique building block for supramolecular materials research. Procurement of this specific scaffold supports interdisciplinary programs at the interface of organic synthesis, click chemistry, and nanotechnology, where ordered nanostructure morphology is the desired functional outcome.

CNS-Focused Screening Libraries Requiring Exclusion of Tubulin-Mediated Cytotoxicity

In phenotypic screening campaigns for CNS disorders, tubulin polymerization inhibitors produce confounding cytotoxicity that can mask true target-specific effects. The 5,6-diphenylpyridazin-3-one scaffold is a well-characterized antimitotic agent requiring a C4-nitrile pharmacophore for tubulin binding [5]. The 4,6-diphenylpyridazin-3(2H)-one scaffold structurally precludes this pharmacophore, as the 4-position is occupied by a phenyl group rather than a nitrile, and no tubulin polymerization inhibition has been reported for this regioisomer. Procuring the 4,6-diphenyl scaffold for CNS library design therefore reduces the probability of microtubule-disrupting false positives while retaining pyridazinone-derived bioactivity at neurological targets such as cholinesterases [1].

Quote Request

Request a Quote for 4,6-diphenylpyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.